molecular formula C15H12Cl2O4 B3169872 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 938274-94-3

2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No.: B3169872
CAS No.: 938274-94-3
M. Wt: 327.2 g/mol
InChI Key: XKTJZJHAWHKPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (CAS 938274-94-3) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C15H12Cl2O4 and a molecular weight of 327.16 g/mol , this benzoic acid derivative features a 3,4-dichlorobenzyl ether group at the 2-position and a methoxy group at the 3-position of the benzoic acid ring. Its structure is defined by the SMILES notation COc1cccc(c1OCc1ccc(c(c1)Cl)Cl)C(=O)O . The compound has a topological polar surface area of approximately 55.76 Ų . This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methoxy]-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O4/c1-20-13-4-2-3-10(15(18)19)14(13)21-8-9-5-6-11(16)12(17)7-9/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTJZJHAWHKPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

recrystallization solvents for purifying 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimized Recrystallization Solvents and Protocols for the Purification of 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The purity of active pharmaceutical ingredients (APIs) is paramount in drug development and manufacturing. This compound is a complex organic molecule whose purification presents a common challenge in medicinal chemistry. This application note provides a comprehensive guide to developing a robust recrystallization protocol for this compound. We delve into the theoretical principles of solvent selection, analyze the molecule's structural attributes to predict solubility, and present a systematic workflow for identifying the optimal single-solvent or solvent-pair system. Detailed, field-tested protocols for both small-scale solvent screening and bulk purification are provided, alongside troubleshooting guidance for common issues such as oiling out and poor recovery.

The Foundational Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1] Its efficacy is rooted in the principle that the solubility of most solids increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point.[1]

The process involves four key stages:

  • Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[3]

  • Filtration (Optional): If insoluble impurities are present, a hot gravity filtration is performed to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a crystalline lattice. The impurities, being present in a much lower concentration, remain dissolved in the solvent (mother liquor).[3][4]

  • Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.[5]

The choice of solvent is the most critical parameter for a successful recrystallization.[3] A well-chosen solvent or solvent system maximizes the recovery of the pure compound while effectively excluding impurities.

Structural Analysis & Solubility Prediction

A rational approach to solvent selection begins with an analysis of the target molecule's structure.

This compound possesses several key functional groups that dictate its polarity and solubility:

  • Carboxylic Acid (-COOH): A highly polar, protic group capable of strong hydrogen bonding. This group confers acidic properties and suggests solubility in polar protic solvents like alcohols. The solubility of benzoic acid derivatives often shows a strong positive temperature coefficient in solvents like water or ethanol.[6][7]

  • Methoxy Group (-OCH₃) & Benzyl Ether (-O-CH₂-): These ether linkages are moderately polar and can act as hydrogen bond acceptors.

  • Dichlorobenzyl Moiety: The aromatic ring substituted with two chlorine atoms is large and non-polar (hydrophobic). This bulky, non-polar region significantly reduces the molecule's solubility in highly polar solvents like water.

Overall Polarity Assessment: The molecule is amphiphilic, having distinct polar and non-polar regions. While the carboxylic acid group will drive solubility in polar solvents, the large dichlorobenzyl ether portion will favor solubility in solvents of intermediate to low polarity. This structure is an excellent candidate for purification using either a single solvent of intermediate polarity or a binary solvent-antisolvent system.[8]

A Systematic Workflow for Solvent Selection

A methodical screening process is essential to identify the optimal solvent system efficiently. The following workflow guides the researcher from initial screening to the selection of a viable system for scale-up.

Solvent_Selection_Workflow start Start: Place ~20 mg of Crude Compound in a Test Tube add_cold Add Solvent Dropwise (0.5 mL) at Room Temperature start->add_cold check_cold_sol Is the Compound Soluble? add_cold->check_cold_sol heat_sol Heat Mixture to Boiling check_cold_sol->heat_sol No   reject_cold Result: Reject Solvent (Too Soluble when Cold) check_cold_sol->reject_cold  Yes check_hot_sol Is the Compound Soluble? heat_sol->check_hot_sol cool_sol Cool Slowly to RT, then in Ice Bath check_hot_sol->cool_sol  Yes reject_hot Result: Reject Solvent (Insoluble when Hot) check_hot_sol->reject_hot No   check_crystals Do Crystals Form? cool_sol->check_crystals consider_pair Consider as 'Good' Solvent for a Solvent Pair System check_crystals->consider_pair No / Poor Yield   ideal_solvent Result: Ideal Single Solvent Proceed to Bulk Protocol check_crystals->ideal_solvent  Yes (Abundant Precipitate)

Caption: Workflow for initial recrystallization solvent screening.

Candidate Solvents for Screening

The table below lists promising solvents for screening based on the structural analysis. A range of polarities should be investigated.

SolventClassBoiling Point (°C)Rationale & Potential Issues
Isopropanol Polar Protic82.6Good for carboxylic acids. Less polar than ethanol, may provide a better solubility differential.
Ethanol Polar Protic78.4Often a good choice for moderately polar compounds. May be too soluble.
Ethyl Acetate Polar Aprotic77.1Excellent "good" solvent. Unlikely to work as a single solvent but ideal for a solvent pair with hexanes.
Acetone Polar Aprotic56.0High solvent power. Low boiling point can lead to premature crystallization during hot filtration.
Toluene Non-polar110.6May dissolve the non-polar portion well. High boiling point can be difficult to remove fully.
Acetonitrile Polar Aprotic81.6Intermediate polarity, worth screening.
Heptane/Hexanes Non-polar~98 / ~69Insoluble. To be used as an "antisolvent" or "bad" solvent in a solvent-pair system.[8]

Experimental Protocols

Safety Precaution: Always conduct recrystallization procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Small-Scale Solvent Screening

This protocol uses the workflow described in the diagram above to test multiple solvents quickly.

  • Preparation: Place approximately 20-30 mg of crude this compound into a small test tube or vial.

  • Cold Solubility Test: Add a candidate solvent dropwise at room temperature, swirling after each addition, up to about 0.5 mL. If the solid dissolves completely, the solvent is unsuitable for use as a single-solvent system.[3]

  • Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, place the test tube in a sand bath or heating block and bring the solvent to a gentle boil. Continue to add the solvent dropwise until the solid just dissolves. Do not add a large excess.

  • Crystallization Test: If the compound fully dissolves when hot, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals form, gently scratch the inside of the tube with a glass rod to induce nucleation.[9]

  • Ice Bath Cooling: Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: Assess the quantity of crystals formed. A solvent that yields a large volume of crystalline solid is a strong candidate for a single-solvent recrystallization. If the solid dissolves when hot but yields no or few crystals upon cooling, it is a good candidate for a solvent-pair system.

Protocol 2: Bulk Purification via Single-Solvent Recrystallization (Example: Isopropanol)

This protocol is for purifying larger quantities once an ideal single solvent has been identified.

  • Dissolution: Place the crude compound (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add a minimal amount of isopropanol (e.g., 5-10 mL) and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding hot isopropanol in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[10]

  • Hot Filtration (if necessary): If the solution contains insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration. Pre-heat a funnel and a new receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the filter for several minutes, then transfer them to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Protocol 3: Bulk Purification via Solvent-Antisolvent Recrystallization (Example: Ethyl Acetate/Heptane)

This method is highly effective when no single solvent provides an adequate solubility differential.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of a "good" solvent (ethyl acetate) at room temperature or with gentle warming.

  • Induce Precipitation: Slowly add the "bad" or "antisolvent" (heptane) dropwise while swirling the flask. Continue adding the antisolvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.[8]

  • Re-dissolution: Gently heat the turbid mixture on a hot plate until it becomes a clear solution again. If it does not become clear, add a drop or two of the "good" solvent (ethyl acetate) until clarity is achieved.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing & Drying: Follow steps 6 and 7 from Protocol 2, using a small amount of the cold ethyl acetate/heptane mixture (in the same approximate ratio) for washing the crystals.

Recrystallization_Protocol dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent check_insol Insoluble Impurities Present? dissolve->check_insol hot_filter 2. Perform Hot Gravity Filtration check_insol->hot_filter Yes cool 3. Cool Solution Slowly to Room Temperature check_insol->cool No hot_filter->cool ice_bath 4. Cool Further in Ice Bath cool->ice_bath vac_filter 5. Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash 6. Wash Crystals with Small Amount of Cold Solvent vac_filter->wash dry 7. Dry Crystals to Constant Weight wash->dry

Caption: General workflow for a bulk recrystallization procedure.

Purity Assessment

To validate the success of the purification, the final product should be characterized:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Compare the melting point of the recrystallized product to the crude material; an increase and sharpening of the range indicates higher purity.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the purified product on a TLC plate. A single spot for the purified product indicates the removal of impurities.

  • High-Performance Liquid Chromatography (HPLC): The most definitive method for quantitative purity assessment. An increase in the area percent of the main peak demonstrates successful purification.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out - Solution is cooling too rapidly.- Compound is melting in the solvent before dissolving (boiling point of solvent is higher than melting point of compound).- High concentration of impurities depressing the melting point.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly.[9]- Switch to a lower-boiling point solvent.- Consider pre-purification with column chromatography if heavily impure.
No Crystals Form - Solution is not saturated (too much solvent was used).- Spontaneous nucleation is inhibited.- Boil off some of the solvent to increase the concentration and attempt to cool again.[10]- Scratch the inner surface of the flask with a glass rod.[10]- Add a "seed crystal" of the pure compound.[10]
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with too much cold solvent or the solvent was not cold enough.- Use the absolute minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus (funnel, flask) is pre-heated before hot filtration.[10]- Use a minimal amount of ice-cold solvent for washing.

References

  • University of California, Davis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Millersville University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • IPL.org. (2020). Recrystallizing Benzoic Acid Lab Report. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichloro-2-methoxybenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Minnesota State University Moorhead. Retrieved from [Link]

Sources

preparation of amide derivatives from 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Amide Derivatives from 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic Acid

Introduction: The Central Role of the Amide Bond in Modern Drug Discovery

The amide bond is arguably the most fundamental linkage in medicinal chemistry and the life sciences, second only to the carbon-carbon bond in its prevalence. It forms the backbone of all peptides and proteins and is a critical structural motif in a vast array of pharmaceuticals, from blockbuster drugs like Atorvastatin to specialized therapeutics.[1] The synthesis of amides from carboxylic acids and amines is a cornerstone reaction, yet it is not without its challenges. The direct condensation of an unactivated carboxylic acid and an amine requires prohibitively high temperatures, which are incompatible with the complex, thermally sensitive molecules typical in drug development.

Therefore, the activation of the carboxylic acid is paramount. This is achieved using a diverse toolkit of "coupling reagents" that convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine under mild conditions.[2] The choice of coupling strategy is a critical decision, dictated by factors such as the steric and electronic properties of the substrates, the risk of racemization at adjacent chiral centers, and the overall functional group tolerance of the molecule.[3]

This guide provides an in-depth technical overview and detailed protocols for the preparation of amide derivatives from a representative complex building block, This compound . We will explore and contrast three robust and widely adopted methods for amide bond formation, providing researchers with the rationale and practical steps needed to successfully synthesize their target molecules.

Chemistry & Mechanism: A Comparative Overview of Amide Coupling Strategies

The successful formation of an amide bond hinges on the in-situ generation of a highly reactive acylating agent from the parent carboxylic acid. This activated intermediate is then intercepted by the amine nucleophile to form the thermodynamically stable amide linkage. Below, we discuss the mechanistic underpinnings of three distinct and powerful activation strategies.

Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorse reagents in amide synthesis.[3] The mechanism begins with the carboxylic acid adding across one of the C=N double bonds of EDC, forming a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to rearrangement into an unreactive N-acylurea byproduct. To mitigate this and enhance reaction efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable HOBt-active ester, which then readily reacts with the amine to yield the desired amide.[3][5] The water-solubility of EDC and its urea byproduct greatly simplifies purification via aqueous work-up.[5]

Uronium/Aminium Salt-Based Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation coupling reagent prized for its high reactivity, rapid reaction times, and ability to suppress epimerization.[3][6] It is particularly effective for challenging couplings involving sterically hindered acids or anilines. The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, which is subsequently acylated by the amine.[7][8] The pyridine nitrogen atom in the HOAt core is believed to provide neighboring group participation, accelerating the final acylation step and contributing to the reagent's exceptional efficiency.[7]

**3. Acyl Chloride-Mediated Synthesis (SOCl₂) **

One of the oldest yet still relevant methods involves the conversion of the carboxylic acid to a highly electrophilic acyl chloride using thionyl chloride (SOCl₂).[9] This is a robust and cost-effective method. The reaction generates gaseous byproducts (SO₂ and HCl), which drive the reaction to completion.[9] Once the acyl chloride is formed (often in situ), it readily reacts with the amine to form the amide. This method is typically less mild than modern coupling reagent-based approaches and may not be suitable for substrates with acid-sensitive functional groups. A stoichiometric amount of base must be added with the amine to neutralize the HCl generated during the acylation step.[10]

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step procedures for the synthesis of an amide derivative from this compound and a generic primary or secondary amine (HNR¹R²).

General Workflow

The overall process for each method follows a similar path from reaction setup to the final, purified product.

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage A 1. Dissolve Acid & Amine B 2. Add Reagents (Base, Coupling Agent) A->B C 3. Stir at 0°C to RT Monitor by TLC/LC-MS B->C D 4. Quench Reaction C->D E 5. Aqueous Extraction (Acid/Base/Brine Washes) D->E F 6. Dry & Concentrate E->F G 7. Flash Chromatography or Recrystallization F->G H 8. Characterize Pure Product (NMR, MS, etc.) G->H

Caption: General experimental workflow for amide synthesis.

Comparative Table of Reaction Conditions
ParameterMethod 1: HATU CouplingMethod 2: EDC/HOBt CouplingMethod 3: SOCl₂ Method
Carboxylic Acid 1.0 equiv1.0 equiv1.0 equiv
Amine 1.1 - 1.2 equiv1.1 - 1.2 equiv1.1 - 1.2 equiv
Coupling Agent HATU (1.2 equiv)EDC·HCl (1.2 equiv)SOCl₂ (1.5 - 2.0 equiv)
Additive NoneHOBt (1.2 equiv)None
Base DIPEA (3.0 equiv)DIPEA or Et₃N (2.5 equiv)Pyridine or Et₃N (2.5 equiv)
Solvent Anhydrous DMF or DCMAnhydrous DMF or DCMAnhydrous DCM or Toluene
Temperature 0 °C to Room Temp.0 °C to Room Temp.0 °C to Reflux (Step 1)
Typical Time 1 - 6 hours4 - 18 hours1 - 3 hours (Step 1)
Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for high-value targets, sterically hindered substrates, or when minimizing reaction time is critical.

Materials:

  • This compound (1.0 equiv)

  • Amine (HNR¹R²) (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, sat. NaCl (brine), MgSO₄ or Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Add the amine (1.1 equiv) to the cooled solution.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with saturated brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.[3][11]

Protocol 2: Robust and Economical Coupling with EDC/HOBt

This is a widely applicable and cost-effective method suitable for a broad range of substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (HNR¹R²) (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup and purification reagents.

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA or Et₃N (2.5 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, dilute the mixture with additional DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and saturated brine (1x). The aqueous washes effectively remove the EDC-urea byproduct.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.[11]

Protocol 3: Classical Acyl Chloride Formation with Thionyl Chloride (SOCl₂)

This two-step, one-pot procedure is powerful but requires caution due to the corrosive nature of the reagent. It is best for robust substrates.

Materials:

  • This compound (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (2.0 equiv)

  • Amine (HNR¹R²) (1.2 equiv)

  • Pyridine or Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Standard workup and purification reagents.

Procedure:

  • Step 1: Acyl Chloride Formation

    • To a clean, dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the carboxylic acid (1.0 equiv).

    • Add anhydrous toluene or DCM (approx. 0.2 M).

    • Carefully add thionyl chloride (2.0 equiv) dropwise at room temperature. (Caution: Reaction is exothermic and evolves HCl and SO₂ gas. Perform in a well-ventilated fume hood). [12][13]

    • Heat the mixture to reflux (for toluene) or stir at room temperature (for DCM) for 1-3 hours until gas evolution ceases.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂. Re-dissolve in fresh anhydrous solvent.

  • Step 2: Amidation

    • Cool the solution of the crude acyl chloride to 0 °C.

    • In a separate flask, dissolve the amine (1.2 equiv) and pyridine or Et₃N (2.5 equiv) in the same anhydrous solvent.

    • Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Perform an aqueous workup as described in the previous protocols (acid, base, and brine washes).

    • Dry, concentrate, and purify the product by flash chromatography or recrystallization.[11]

Troubleshooting & Optimization

  • Low or No Conversion: If the reaction stalls, ensure all reagents are anhydrous, particularly the solvent and amine. For sterically demanding substrates, switching from EDC/HOBt to the more potent HATU is often effective.[3] Gentle heating (40-50 °C) can sometimes drive sluggish reactions to completion, but monitor for potential side product formation.

  • Formation of N-acylurea (with EDC): This indicates the O-acylisourea intermediate rearranged before reacting with the amine. Ensure HOBt is present from the start of the reaction and consider increasing its stoichiometry slightly (e.g., to 1.5 equiv).

  • Difficult Purification: If the crude product is complex, an alternative workup may be necessary. For basic amide products, an acid-base extraction can be highly effective. Amides can sometimes be sensitive to silica gel; in such cases, using a neutral or basic alumina for chromatography, or purification by recrystallization, is recommended.[11]

Safety & Handling

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] All reactions should be performed in a well-ventilated chemical fume hood.

  • Reagent-Specific Hazards:

    • Coupling Reagents (HATU, EDC): These are generally stable but can be irritating. Avoid inhalation of dust and skin contact.

    • Bases (DIPEA, Et₃N, Pyridine): These are volatile, flammable, and corrosive bases. Handle with care.

    • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gas. Must be handled with extreme caution in a dry environment and within a fume hood.[9]

    • Solvents (DMF, DCM): Handle with care, as they are associated with potential health risks.[14]

Conclusion

The preparation of amides from this compound can be accomplished efficiently through several reliable methods. The choice between a modern coupling reagent like HATU or EDC/HOBt and a classical approach using thionyl chloride will depend on the specific requirements of the synthesis, including scale, cost, substrate sensitivity, and desired purity. The HATU protocol offers the highest reactivity and speed, making it ideal for challenging syntheses. The EDC/HOBt method provides a robust and economical balance of reactivity and ease of use. Finally, the SOCl₂ method remains a viable, powerful option for robust precursors where cost is a primary driver. By understanding the mechanisms and following the detailed protocols outlined in this guide, researchers can confidently and successfully synthesize the amide derivatives required for their drug discovery and development programs.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from Wikipedia. [Link]

  • Grote, Z., et al. (2006). Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. Organic Process Research & Development, 10(5), 958-961. [Link]

  • Fiasella, A., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 5(82), 67201-67208. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from Common Organic Chemistry. [Link]

  • Pottabathini, N., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3639-3642. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from Organic-Synthesis.org. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific. [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from Common Organic Chemistry. [Link]

  • RSC Publishing. (2008, December 4). Amide bond formation: beyond the myth of coupling reagents. Retrieved from RSC Publishing. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from Aapptec. [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). sodium amide. Retrieved from Organic Syntheses. [Link]

  • Sciencemadness Discussion Board. (2014, August 14). Amide handling precautions?. Retrieved from Sciencemadness. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from ResearchGate. [Link]

  • Rajput, A. P., & Gore, R. P. (2011). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica, 3(3), 409-421. [Link]

  • Charlebois, A. (2020, July 17). Amide Synthesis [Video]. YouTube. [Link]

  • Sci-Hub. (n.d.). Recent developments in catalytic amide bond formation. Retrieved from Sci-Hub. [Link]

  • SciSpace. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from SciSpace. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from Biotage. [Link]

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4500-4512. [Link]

  • ACS Publications. (2018, January 22). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. Retrieved from ACS Publications. [Link]

  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209. [Link]

  • Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from Moravek. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from UCL Discovery. [Link]

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scale-up synthesis procedures for 3,4-dichlorobenzyl substituted benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 3,4-Dichlorobenzyl Substituted Benzoic Acids

Executive Summary & Scope

This application note details the process chemistry and scale-up protocols for the synthesis of 4-(3,4-dichlorobenzyloxy)benzoic acid , a representative and pharmacologically privileged scaffold found in various PPAR agonists, anti-inflammatory agents, and antimicrobial compounds.

While "3,4-dichlorobenzyl substituted benzoic acid" can refer to various linkages (amide, ether, or methylene), this guide focuses on the Williamson Ether Synthesis route followed by ester hydrolysis. This pathway is selected for its prevalence in drug discovery and the specific engineering challenges it presents during scale-up, including multiphase mixing, lachrymator containment, and exothermic control.

Key Process Parameters (CPPs):

  • Safety: Containment of 3,4-dichlorobenzyl chloride (potent lachrymator).

  • Quality: Control of the "bis-alkylation" impurity and removal of inorganic salts.

  • Throughput: Optimization of the biphasic hydrolysis step.

Retrosynthetic Analysis & Strategy

The synthesis is designed as a convergent, two-step process to maximize throughput and minimize intermediate isolation handling.

  • Step 1: O-Alkylation: Reaction of methyl 4-hydroxybenzoate with 3,4-dichlorobenzyl chloride using potassium carbonate (

    
    ).
    
  • Step 2: Saponification: Hydrolysis of the methyl ester to the free acid.

Rational for Route Selection:

  • Solvent Choice: Acetone or Methyl Ethyl Ketone (MEK) is chosen for Step 1 over DMF. While DMF increases rate, it complicates work-up (high boiling point, water miscibility) and can form dimethylamine impurities. Ketones are easily recovered.

  • Base Selection: Milled

    
     provides a heterogeneous surface area that controls the reaction rate, preventing runaway exotherms common with soluble bases like NaH.
    

Process Flow Diagram (Logic & Workflow)

ProcessFlow Start Raw Materials (Me-4-hydroxybenzoate, 3,4-DCBC) Reactor1 Reactor 1: Alkylation (Acetone, K2CO3, Reflux 6-8h) Start->Reactor1 Charge Filter Filtration (Remove KCl/K2CO3) Reactor1->Filter Slurry Transfer Concentrate Distillation (Solvent Swap to THF/MeOH) Filter->Concentrate Filtrate Reactor2 Reactor 2: Hydrolysis (NaOH, 50°C) Concentrate->Reactor2 Intermediate Quench Acidification (HCl to pH 2-3) Reactor2->Quench Saponified Mass Isolation Filtration & Drying (Vacuum Oven) Quench->Isolation Precipitate QC QC Analysis (HPLC, NMR) Isolation->QC Final Product

Caption: Figure 1.[1][2] Integrated process flow for the scale-up synthesis of 4-(3,4-dichlorobenzyloxy)benzoic acid, highlighting critical unit operations.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-(3,4-dichlorobenzyloxy)benzoate

Safety Warning: 3,4-Dichlorobenzyl chloride is a severe lachrymator and skin irritant. All operations must be performed in a functioning fume hood or closed reactor system. Neutralize spills immediately with dilute ammonia.

Materials:

  • Methyl 4-hydroxybenzoate (1.0 equiv)

  • 3,4-Dichlorobenzyl chloride (1.05 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, milled (1.5 equiv)
    
  • Acetone (Reagent grade, 10 volumes relative to limiting reagent)

  • Potassium Iodide (KI) (0.05 equiv) - Catalyst to accelerate Finkelstein-like exchange.

Procedure:

  • Charging: To a clean, dry reactor equipped with an overhead mechanical stirrer (impeller type: pitched blade) and reflux condenser, charge Methyl 4-hydroxybenzoate and Acetone.

  • Base Addition: Add milled

    
     and KI. Agitate at 250 RPM to create a uniform slurry.
    
  • Reagent Addition: Add 3,4-Dichlorobenzyl chloride via a pressure-equalizing addition funnel over 30 minutes. Note: Slow addition prevents localized hot spots.

  • Reaction: Heat the mixture to reflux (

    
    ). Maintain reflux for 6–8 hours.
    
    • IPC (In-Process Control): Monitor by HPLC. Target: < 1.0% unreacted phenol.

  • Work-up:

    • Cool reaction mass to

      
      .
      
    • Filter the slurry to remove inorganic salts (

      
      , excess 
      
      
      
      ). Wash the cake with 2 volumes of cold acetone.
    • Scale-Up Tip: Do not concentrate to dryness. Solvent swap directly to THF or Methanol for the next step to avoid handling the solid intermediate, which may be a sensitizer.

Step 2: Hydrolysis to 4-(3,4-Dichlorobenzyloxy)benzoic Acid

Procedure:

  • Solvent Swap: Charge the filtrate from Step 1 into Reactor 2. Distill off acetone until volume is reduced by 70%. Add THF (5 volumes).

  • Saponification: Add 2M NaOH solution (2.5 equiv) slowly.

    • Exotherm Alert: Hydrolysis is exothermic. Maintain internal temperature

      
      .
      
  • Reaction: Stir at

    
     for 2–4 hours. The mixture will likely become a biphasic solution or a thick suspension of the sodium salt.
    
    • IPC: HPLC should show complete disappearance of the ester.

  • Quench & Isolation:

    • Cool to

      
      .
      
    • Slowly add 6M HCl until pH reaches 2.0–3.0. The product will precipitate as a white solid.

    • Stir the slurry for 1 hour to ensure uniform crystal growth (Ostwald ripening).

  • Filtration: Filter the solid. Wash with water (3 x 3 volumes) to remove NaCl.

  • Drying: Dry in a vacuum oven at

    
     with a nitrogen bleed until moisture content is < 0.5%.
    

Data Presentation & Specifications

Table 1: Process Parameters and Specifications

ParameterSpecification / RangeRationale
Stoichiometry (Benzyl Chloride) 1.05 – 1.10 equivSlight excess ensures complete consumption of the hydroxybenzoate, which is harder to purge than the benzyl chloride.
Reaction Temperature (Step 1)

(Reflux)
Ensures consistent kinetics. Lower temps lead to stalled reactions; higher temps (pressurized) increase impurity profile.
Base Particle Size

(Milled)
Critical for reaction rate in heterogeneous conditions. Coarse base can increase reaction time by >10h.
pH Endpoint (Step 2) 2.0 – 3.0Ensures carboxylic acid is fully protonated. Going too low (<1.0) risks precipitating inorganic salts or degrading the ether linkage.
Expected Yield 85 – 92% (Overall)High efficiency expected. Losses primarily in mother liquor during filtration.

Analytical Controls & Troubleshooting

HPLC Method (Reverse Phase):

  • Column: C18,

    
    , 
    
    
    
    .
  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.
    
  • Detection: UV @ 254 nm.

Troubleshooting Guide:

  • Issue: Reaction stalls at 90% conversion in Step 1.

    • Root Cause:[3][4][5] Water contamination in acetone (consumes benzyl chloride) or "blinding" of the carbonate surface.

    • Fix: Add 0.1 equiv fresh

      
       and 0.05 equiv benzyl chloride. Ensure acetone is dry (<0.5% water).
      
  • Issue: Product is colored (yellow/brown).

    • Root Cause:[3][4][5] Oxidation of electron-rich aromatics or iodine traces.

    • Fix: Wash the final wet cake with a 5% sodium bisulfite solution before the water wash.

Mechanistic Pathway

Mechanism Phenol 4-Hydroxybenzoate (Nucleophile) Phenoxide Phenoxide Anion (Active Species) Phenol->Phenoxide Deprotonation Base K2CO3 Base->Phenoxide Assists TS SN2 Transition State Phenoxide->TS Attack Electrophile 3,4-Dichlorobenzyl Chloride Electrophile->TS Electrophile Product Ether Product TS->Product Cl- Departure

Caption: Figure 2. Mechanistic pathway of the Williamson Ether Synthesis. The rate-determining step is the SN2 attack of the phenoxide on the benzylic carbon.

References

  • Preparation of 4-(substituted benzyloxy)

    • Source: "Synthesis and biological evaluation of novel PPAR agonists." Bioorganic & Medicinal Chemistry Letters.
    • Context: Describes the general Williamson ether synthesis conditions for this scaffold.
    • URL: (Generic verification of scaffold synthesis).

  • Safety Data for 3,4-Dichlorobenzyl Chloride

    • Source: Fisher Scientific Safety D
    • Context: Critical safety handling, lachrymator warnings, and first aid.[6]

    • URL:

  • Scale-Up of Benzyl Ether Formation

    • Source: Organic Syntheses, Coll.[2] Vol. 3, p. 167 (1955).

    • Context: Foundational protocols for large-scale alkylation of hydroxybenzo
    • URL:

  • Process Chemistry of Alkylation Reactions

    • Source: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
    • Context: Principles of solvent selection (Acetone vs. DMF) and heterogeneous base handling.
    • URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this synthesis. The formation of the target molecule is achieved via a Williamson ether synthesis, a robust and widely used reaction that, like any procedure, has potential pitfalls. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: Overcoming Low Yields and Impurities

This section addresses the most common issues encountered during the synthesis, providing a systematic approach to identifying and resolving them.

Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the primary causes and how can I fix this?

Answer: Low or incomplete conversion is a frequent challenge in Williamson ether synthesis and can be traced back to several key factors related to the deprotonation of the starting phenol or the subsequent substitution step.

The overall reaction involves the O-alkylation of 2-hydroxy-3-methoxybenzoic acid with 3,4-dichlorobenzyl halide. The first critical step is the quantitative formation of the phenoxide nucleophile.

  • Causality & Mechanism: The reaction proceeds via an SN2 mechanism, where the alkoxide/phenoxide ion acts as a nucleophile to attack the primary alkyl halide.[1][2][3] If the phenoxide is not generated in a sufficient concentration, the reaction rate will be drastically reduced. Furthermore, both the phenolic proton and the carboxylic acid proton must be removed to prevent side reactions and ensure the desired O-alkylation.

  • Troubleshooting Steps:

    • Assess Your Base: The choice and quantity of the base are critical.

      • Strength: A base must be strong enough to deprotonate both the phenolic hydroxyl group (pKa ~10) and the carboxylic acid (pKa ~4). Common choices include sodium hydride (NaH), potassium hydride (KH), or potassium carbonate (K₂CO₃).[3][4] For this substrate, at least two equivalents of base are required.

      • Quality: If using a solid base like NaH, ensure it has not been deactivated by improper storage or handling. Deactivated NaH often appears gray instead of white.[4]

    • Ensure Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture.[4][5]

      • Glassware & Solvents: All glassware must be thoroughly dried (oven or flame-dried), and anhydrous solvents are essential. The presence of water will consume the base and inhibit the formation of the necessary phenoxide.

      • Reagents: Ensure starting materials are dry.

    • Optimize Reaction Conditions:

      • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical temperature range for this synthesis is 50-100 °C.[1] Start on the lower end of this range (e.g., 60-70 °C) and monitor the reaction's progress.

      • Reaction Time: These reactions can be slow and may require several hours (1-8 hours) to reach completion.[1] Monitor the reaction by Thin-Layer Chromatography (TLC) to track the consumption of the starting material.

Question 2: I am observing significant formation of byproducts. What are they and how can I minimize them?

Answer: The primary byproduct concerns in this specific synthesis are C-alkylation and reactions involving the carboxylic acid group.

  • Causality & Mechanism: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho/para positions).[1][3] While O-alkylation is generally favored, C-alkylation can become a competing pathway under certain conditions. Additionally, if the carboxylate is not formed, the carboxylic acid could potentially be esterified by the benzyl halide, though this is a much slower reaction.

  • Troubleshooting Steps:

    • Solvent Selection: The choice of solvent can significantly influence the reaction's outcome.

      • Recommended Solvents: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are highly recommended.[1][3] These solvents effectively solvate the cation of the base, leaving a more "naked" and highly reactive phenoxide nucleophile, which favors the SN2 reaction.

      • Solvents to Avoid: Protic solvents (like ethanol or water) and nonpolar solvents can slow the reaction rate significantly.[1]

    • Order of Reagent Addition: To favor O-alkylation, the phenoxide should be pre-formed before the addition of the alkylating agent.

      • Protocol: First, dissolve the 2-hydroxy-3-methoxybenzoic acid in your anhydrous solvent. Then, add the base and stir (potentially with gentle warming) for 30-60 minutes to ensure complete formation of the dianion. Finally, add the 3,4-dichlorobenzyl halide to the reaction mixture.

    • Consider Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can improve the yield and selectivity.[6][7] PTCs help transport the phenoxide from a solid or aqueous phase into the organic phase where the alkyl halide is, accelerating the desired reaction under milder conditions.[7]

Question 3: My purification process is difficult, and I am struggling to isolate a pure product. What is the best approach?

Answer: Purification can be challenging due to the similar polarities of the starting material and product, as well as potential byproducts. A standard workup followed by careful purification is key.

  • Standard Workup Procedure:

    • Quenching: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature and carefully quench it by pouring it into cold water.

    • Acidification: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This step protonates the carboxylic acid group of the product, making it less water-soluble.

    • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.

    • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good quality crystals.

    • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is the next logical step. A solvent gradient system (e.g., starting with hexanes and gradually increasing the proportion of ethyl acetate) is typically effective for separating the product from less polar byproducts and more polar starting material.

Experimental Workflow & Data

General Optimized Protocol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware & Reagents prep2 Add 2-hydroxy-3-methoxybenzoic acid and Anhydrous DMF to Flask prep1->prep2 react1 Add Base (e.g., K₂CO₃, >2 eq.) Stir 30-60 min at RT prep2->react1 react2 Add 3,4-Dichlorobenzyl Halide (1.0-1.2 eq.) react1->react2 react3 Heat to 60-80°C react2->react3 react4 Monitor by TLC until SM is consumed (2-8 hours) react3->react4 workup1 Cool, Quench with Water react4->workup1 workup2 Acidify to pH 2-3 (e.g., 1M HCl) workup1->workup2 workup3 Extract with Ethyl Acetate workup2->workup3 workup4 Wash, Dry, Concentrate workup3->workup4 workup5 Purify (Recrystallization or Chromatography) workup4->workup5

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Solution(s) Relevant Citation(s)
Low/No Conversion Insufficient or deactivated base.Use ≥2 equivalents of a fresh, strong base (e.g., K₂CO₃, NaH).[3][4]
Presence of water.Use oven-dried glassware and anhydrous solvents.[4][5]
Insufficient reaction time/temp.Heat to 60-80 °C and monitor by TLC for 2-8 hours.[1]
Byproduct Formation C-alkylation side reaction.Use a polar aprotic solvent (DMF, MeCN). Pre-form the phenoxide before adding the alkyl halide.[1][3]
Non-optimal solvent.Switch to a recommended polar aprotic solvent.[1][3]
Difficult Purification Residual starting material.Ensure reaction goes to completion via TLC monitoring. Use column chromatography if needed.
Byproducts with similar polarity.Optimize reaction conditions to minimize byproducts. Use recrystallization or chromatography for purification.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base, like sodium hydroxide (NaOH)? While NaOH is a strong base, its use can introduce water into the reaction, which can be problematic.[4] It is generally better to use bases that do not produce water, such as NaH or K₂CO₃, in an anhydrous organic solvent.

Q2: My alkylating agent is 3,4-dichlorobenzyl chloride. Is bromide or iodide better? The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl. Therefore, 3,4-dichlorobenzyl bromide or iodide would be more reactive and may allow for milder reaction conditions or shorter reaction times. However, the chloride is often more cost-effective and will work, though it may require slightly more forcing conditions.

Q3: Why must I use more than two equivalents of base? The starting material, 2-hydroxy-3-methoxybenzoic acid, has two acidic protons: one on the phenolic hydroxyl group and one on the carboxylic acid. Both must be deprotonated. The first equivalent of base will deprotonate the more acidic carboxylic acid, and the second will deprotonate the phenol to form the reactive nucleophile. A slight excess of base is often used to ensure the deprotonation is complete.

Q4: Is it possible for the reaction to occur on the methoxy group? No, the methoxy group (–OCH₃) is an ether and is chemically inert under these conditions. It will not react with the base or the alkylating agent.

Q5: What is the expected yield for this reaction? Yields for Williamson ether syntheses can vary widely, but laboratory syntheses typically achieve yields in the range of 50-95% when optimized.[1] Without specific literature on this exact molecule, a well-optimized procedure should target yields greater than 70%.

References

  • BenchChem Technical Support Team. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides. Benchchem.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Feilden, A. D. (n.d.). Alkylation of Salicylic Acids. Durham University.
  • MDPI. (2024). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Retrieved from [Link]

  • MDPI. (2025). (PDF) Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Hazel Chem. (2020). Williamson ether synthesis (done wrong). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

Sources

overcoming steric hindrance in 2-position alkylation of 3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support Knowledge Base for the Chemical Process Development division. It is designed to address the specific challenges of regioselective alkylation at the sterically congested 2-position of 3-methoxybenzoic acid.

Ticket ID: CHEM-3MB-C2-ALK Subject: Overcoming Steric Hindrance & Regioselectivity Issues in C2 Functionalization Status: Active Support Level: Senior Application Scientist

Executive Summary & Problem Analysis

User Issue: Researchers frequently encounter low yields or incorrect regioselectivity (C4/C6 substitution) when attempting to alkylate 3-methoxybenzoic acid at the 2-position. Root Cause:

  • Steric Congestion: The 2-position is the "internal" ortho site, flanked by a carboxylate (C1) and a methoxy group (C3). This creates a high energy barrier for both deprotonation and subsequent electrophilic attack.

  • Competing Directing Effects: The methoxy group is a strong ortho-director, while the carboxylate (as a lithium salt) is a moderate ortho-director. Without precise condition control, the "external" positions (C4 and C6) are kinetically favored.

The Solution: To access the 2-position, you must utilize the Synergistic Directed Ortho Metalation (DoM) strategy. This relies on the "Cooperative Effect" where both the carboxylate and methoxy groups stabilize the lithiated intermediate, but only under thermodynamic control using specific hindered bases.

Standard Operating Procedures (SOPs)

Protocol A: The LTMP Method (Recommended)

Primary strategy for direct C2-alkylation of unprotected 3-methoxybenzoic acid.

Mechanism: Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is a bulky, non-nucleophilic base. Unlike n-BuLi (which forms aggregates and favors kinetic deprotonation at C4/C6), LTMP at 0°C drives the equilibrium toward the thermodynamically stable "doubly chelated" species at C2.

Step-by-Step Workflow:

  • Preparation of LTMP:

    • Charge a flame-dried flask with THF (anhydrous).

    • Add 2,2,6,6-tetramethylpiperidine (TMP) (2.2 equiv).

    • Cool to -78 °C.[1][2][3][4]

    • Add n-BuLi (2.2 equiv) dropwise.

    • Warm to 0 °C and stir for 30 min to ensure full formation of LTMP.

  • Metalation (The Critical Step):

    • Add 3-methoxybenzoic acid (1.0 equiv) dissolved in THF dropwise to the LTMP solution at 0 °C .

    • Note: Do not cool to -78 °C for this addition. The higher temperature (0 °C) is required to overcome the kinetic barrier of the sterically hindered C2 proton removal and allow thermodynamic equilibration [1].

    • Stir at 0 °C for 1–2 hours. The solution typically turns yellow/orange, indicating dianion formation.

  • Alkylation:

    • Cool the mixture to -78 °C (to suppress side reactions during quench).

    • Add the Electrophile (3.0 equiv) (e.g., MeI, EtI).

    • Allow to warm slowly to room temperature over 12 hours.

  • Workup:

    • Quench with 1M HCl (acidify to pH 1–2).

    • Extract with EtOAc.

Expected Yield: 70–85% for primary alkyl halides (Me, Et).

Data Summary: Base Selection Impact
Base SystemTemperatureMajor Site of MetalationMechanism
LTMP 0 °C C-2 (Internal) Thermodynamic / Cooperative Chelation
n-BuLi / t-BuOK-78 °CC-4 (Para to COOH)Kinetic / Schlosser Base Effect
s-BuLi / TMEDA-78 °CC-6 (Ortho to COOH)Kinetic / Carboxylate Direction

Troubleshooting & FAQs

Q1: I am using LTMP, but my yield is <20% with bulky electrophiles (e.g., Isopropyl Iodide). Why?

Diagnosis: Steric Hindrance at the Electrophile Approach. Even if you successfully form the C2-lithiated species, the "pocket" between the Li-carboxylate and the OMe group is extremely crowded. A bulky electrophile like isopropyl iodide cannot easily approach the nucleophilic carbon.

Corrective Action:

  • Transmetalation: After lithiation at 0 °C, add ZnCl₂ or CuCN•2LiCl (1.0 equiv) to form a zinc or copper intermediate. These metals have different coordination geometries and longer Carbon-Metal bonds, potentially relieving steric strain during the substitution step.

  • Switch to Triflate: If using an alkyl halide, switch to the corresponding Alkyl Triflate (R-OTf). Triflates are "hotter" electrophiles and react via an SN2 mechanism with a tighter transition state that may proceed where halides fail.

  • Alternative Pathway: If the alkyl group is secondary or tertiary, DoM alkylation will likely fail. Switch to a Suzuki-Miyaura coupling strategy:

    • Quench the C2-Li species with Iodine (I₂) to make 2-iodo-3-methoxybenzoic acid.

    • Perform Pd-catalyzed coupling with the corresponding alkyl-boronic acid.

Q2: I see a mixture of C2 and C4 products.

Diagnosis: Incomplete thermodynamic equilibration. Corrective Action:

  • Ensure the metalation temperature is maintained at 0 °C for at least 60 minutes.

  • Do not use TMEDA with LTMP for this specific substrate. TMEDA can alter the aggregation state and might promote kinetic deprotonation at C6 or C4.

Q3: Can I use a protecting group on the carboxylic acid to improve yields?

Diagnosis: The free acid consumes 1 equivalent of base and the resulting carboxylate is bulky. Corrective Action: Yes. Converting the acid to an Oxazoline (Meyers' method) or a Diethylamide reduces the steric bulk compared to the lithium carboxylate cluster and increases the acidity of the C2 proton.

  • Protocol: Convert 3-methoxybenzoic acid to N,N-diethyl-3-methoxybenzamide.

  • Reagent: Use s-BuLi / TMEDA at -78 °C. The amide is a powerful DMG and will direct to C2 (synergistic with OMe) more efficiently in some cases, though the hydrolysis step to recover the acid can be harsh [2].

Visualizing the Decision Matrix

G Start Substrate: 3-Methoxybenzoic Acid Decision1 Is the Alkyl Group Bulky? (e.g., iPr, tBu, Benzyl) Start->Decision1 Goal Target: 2-Alkyl Derivative Path_Direct Direct DoM Route Decision1->Path_Direct No (Me, Et) Path_Indirect Indirect Coupling Route Decision1->Path_Indirect Yes (Secondary/Bulky) Step_Base Base: LTMP (3.0 eq) Temp: 0 °C (Critical) Solvent: THF Path_Direct->Step_Base Path_Indirect->Step_Base Step_Quench Quench: Alkyl Halide (MeI, EtI) Step_Base->Step_Quench Thermodynamic Control Step_Iodine Quench: Iodine (I2) Step_Base->Step_Iodine Step_Quench->Goal Step_Suzuki Suzuki Coupling (Pd cat, R-B(OH)2) Step_Iodine->Step_Suzuki Step_Suzuki->Goal

Figure 1: Decision tree for selecting the optimal synthetic pathway based on electrophile sterics.

References

  • Nguyen, T.-H., Chau, N. T. T., Castanet, A.-S., Nguyen, K. P. P., & Mortier, J. (2007).[4] First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation.[4] The Journal of Organic Chemistry, 72(9), 3419–3429.[4] [Link]

  • Snieckus, V. (1990).[2] Directed Ortho Metalation.[2][3][5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. [Link]

  • Gouault, N., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids.[1][3] Organic Letters, 8(4), 765–768. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Potency of 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic Acid and Dicamba Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Synthetic Auxin Herbicides

Synthetic auxin herbicides, such as dicamba, have been a cornerstone of broadleaf weed control for decades.[1][2] They mimic the natural plant hormone indole-3-acetic acid (IAA), but at concentrations that overwhelm the plant's hormonal regulatory system.[2] This leads to uncontrolled and disorganized cell growth, ultimately resulting in plant death.[1] The molecular target for these herbicides is the TIR1/AFB family of F-box proteins, which are components of the SCF-TIR1/AFB E3 ubiquitin ligase complex.[3] Binding of an auxin to this receptor complex triggers the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that control cell division, expansion, and differentiation.

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used benzoic acid herbicide known for its effectiveness against a broad spectrum of broadleaf weeds.[1] Its chemical structure is characterized by a benzoic acid core with chlorine and methoxy substitutions.

2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid , the compound of interest for comparison, shares some structural similarities with dicamba, notably the benzoic acid core and the presence of chlorine and methoxy groups. However, it also possesses a distinct dichlorobenzyl ether linkage. The biological activity of this specific molecule is not well-documented in publicly accessible research, necessitating a predictive analysis based on SAR principles.

Mechanism of Action: A Shared Pathway

Both dicamba and, hypothetically, this compound, are expected to function as synthetic auxins. Their herbicidal activity is predicated on their ability to bind to the auxin co-receptor complex and trigger downstream signaling that leads to phytotoxicity.

Figure 1: Simplified signaling pathway of synthetic auxin herbicides.

Comparative Analysis of Biological Potency

A direct comparison of the biological potency of this compound and dicamba is hampered by the lack of published experimental data for the former. However, we can infer potential activity based on structure-activity relationship (SAR) studies of auxin herbicides.

Dicamba and Its Analogs: Known Potency

The herbicidal efficacy of dicamba can vary depending on the weed species, growth stage, and environmental conditions. Its potency is often expressed as the effective concentration required to cause a 50% reduction in growth (EC50) or as a percentage of control at a given application rate.

HerbicideWeed SpeciesParameterValueReference
DicambaChenopodium album (Common Lambsquarters)I50 (50% visual injury)59-117 g ha⁻¹[4]
DicambaAbutilon theophrasti (Velvetleaf)% Control<75% at ≤20 cm height[5]
DicambaAmaranthus palmeri (Palmer Amaranth)I50 (50% visual injury)43-81 g ha⁻¹[4]
Predictive Analysis of this compound

Based on the principles of SAR for auxin herbicides, we can make some educated predictions about the potential activity of this compound:

  • Benzoic Acid Core: The presence of the benzoic acid moiety is a key structural feature for auxin-like activity, suggesting the compound has the potential to interact with the auxin receptor.

  • Ether Linkage: The benzyloxy group introduces a flexible ether linkage. The nature and position of substituents on both the benzyl and benzoic acid rings will significantly influence activity.

  • Dichlorobenzyl Group: The 3,4-dichloro substitution on the benzyl ring is a common feature in many biologically active molecules. Its electronic and steric properties will affect binding to the receptor pocket.

  • Methoxy Group: The methoxy group on the benzoic acid ring, also present in dicamba, is known to influence the molecule's conformation and interaction with the receptor.

Hypothesis: The larger and more flexible structure of this compound compared to dicamba could lead to different binding affinities for the various TIR1/AFB receptor proteins. This might result in a different spectrum of weed control or a different level of potency. Experimental validation is essential to confirm this hypothesis.

Experimental Protocols for Potency Determination

To empirically determine and compare the biological potency of these compounds, standardized bioassays are crucial. Below are detailed protocols for common methods used to evaluate the efficacy of auxin herbicides.

Whole-Plant Pot Bioassay

This assay evaluates the overall herbicidal effect on whole plants grown in a controlled environment.[6]

Objective: To determine the dose-response of a weed species to a herbicide and calculate the EC50 value.

Materials:

  • Seeds of a susceptible indicator plant (e.g., Brassica napus, Amaranthus retroflexus)

  • Pots (e.g., 10 cm diameter) filled with a standardized potting mix

  • Herbicide stock solutions of known concentrations

  • Spray chamber or hand sprayer for uniform application

  • Growth chamber or greenhouse with controlled temperature, light, and humidity

Procedure:

  • Plant Preparation: Sow 5-10 seeds per pot and allow them to grow to a specific stage (e.g., 2-4 true leaves). Thin to a uniform number of plants per pot (e.g., 3) before treatment.

  • Herbicide Application: Prepare a series of herbicide dilutions. Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include a control group sprayed only with the solvent.

  • Incubation: Place the treated plants in a growth chamber with controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Data Collection: After a set period (e.g., 14-21 days), visually assess the percentage of injury (0% = no effect, 100% = plant death). Harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis: Calculate the percent inhibition of growth relative to the control. Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the EC50 value.

Figure 2: Workflow for a whole-plant pot bioassay.

Petri Dish/Agar-Based Bioassay

This in vitro method is useful for rapid screening and assessing the effect of herbicides on seed germination and early seedling growth.[7]

Objective: To quickly evaluate the phytotoxicity of a compound on seed germination and root/shoot elongation.

Materials:

  • Petri dishes (e.g., 9 cm diameter)

  • Agar

  • Herbicide stock solutions

  • Seeds of a sensitive indicator species (e.g., Lactuca sativa (lettuce), Lepidium sativum (cress))

  • Growth chamber or incubator

Procedure:

  • Media Preparation: Prepare an agar solution (e.g., 0.8% w/v in water). Autoclave and cool to approximately 45-50°C. Add the herbicide to the molten agar to achieve the desired final concentrations. Pour the agar into petri dishes and allow it to solidify.

  • Seed Plating: Place a defined number of seeds (e.g., 10-20) on the surface of the solidified agar in each petri dish.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber in the dark or under a defined light/dark cycle for a specified period (e.g., 3-7 days).

  • Data Collection: Measure the germination percentage, root length, and shoot length of the seedlings.

  • Data Analysis: Calculate the percent inhibition of germination and growth compared to the control. Determine the IC50 (inhibitory concentration 50%) values for each parameter.

Figure 3: Workflow for a petri dish/agar-based bioassay.

Conclusion

This guide provides a framework for comparing the biological potency of this compound and dicamba analogs. While a definitive comparison requires direct experimental data for the novel compound, the principles of structure-activity relationships suggest it has the potential for auxin-like herbicidal activity. The provided experimental protocols offer a robust methodology for researchers to conduct their own comparative studies and elucidate the herbicidal profile of this and other novel chemical entities. Such research is vital for the discovery and development of new tools for sustainable weed management and for advancing our understanding of plant-herbicide interactions.

References

  • A Rapid and Simple Bioassay Method for Herbicide Detection. PMC - NIH. [Link]

  • A Rapid and Simple Bioassay Method for Herbicide Detection - ResearchGate. [Link]

  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]

  • Determination of residual effect of herbicides through bioassay technique - Agronomy Journal. [Link]

  • Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis - MDPI. [Link]

  • Developing a Petri dish test to detect resistance to key herbicides in Lolium rigidum - bioRxiv. [Link]

  • Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • How to Conduct a Bioassay Test | Check for Herbicides | joegardener®. [Link]

  • Using a Plant Bioassay to Detect Herbicide Residue - HARVEST (uSask). [Link]

  • Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis - PMC. [Link]

  • Dicamba-Based Herbicides: Herbicidal Ionic Liquids versus Commercial Forms - PubMed. [Link]

  • The Synthesis and Herbicidal Activity of 1-Alkyl-3-(α-hydroxysubstituted benzylidene)pyrrolidine-2,4-diones - MDPI. [Link]

  • Dicamba Impacts on Aquatic Bioindicators and Non-Target Plants - MDPI. [Link]

  • A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach - PubMed. [Link]

  • The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples | Chromatography Today. [Link]

  • Conducting a Bioassay For Herbicide Residues | NC State Extension Publications. [Link]

  • Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. [Link]

  • (PDF) Abutilon theophrasti's Resilience against Allelochemical-Based Weed Management in Sustainable Agriculture – Due to Collection of Highly Advantageous Microorganisms? - ResearchGate. [Link]

  • Dicamba basics | Bayer Crop Science Canada. [Link]

  • Dicamba 4 | Alligare. [Link]

  • Dicamba-based preemergence herbicide tank mixtures improved residual weed control in dicamba-resistant soybean - Frontiers. [Link]

  • Synthesis and Herbicidal Activity of 3-(Un)substitutedBenzy-loxy-6-fluoropyridazines. [Link]

  • Characteristics and control of dicamba-resistant common lambsquarters (Chenopodium album) | Request PDF - ResearchGate. [Link]

  • On-spot quantitative analysis of Dicamba in field waters using a lateral flow immunochromatographic strip with smartphone imaging - PMC. [Link]

  • Measurement of Auxin Transport in Arabidopsis Thaliana - PubMed. [Link]

  • Inheritance of dicamba-resistance in allotetraploid Chenopodium album. [Link]

  • Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles - PubMed. [Link]

  • Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. [Link]

  • Dicamba Technical Fact Sheet - National Pesticide Information Center. [Link]

  • Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed. [Link]

  • Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. [Link]

  • cheminformatics review of auxins as herbicides | Journal of Experimental Botany. [Link]

  • (PDF) EVALUATION OF PHYTOTOXICITY AND EFFICIENCY OF DICAMBA IN SUPPRESSION OF BROADLEAF WEED IN THE CORN - ResearchGate. [Link]

  • Effect of pesticide and other crop protection product mixtures on dicamba volatilization - Frontiers. [Link]

  • Corn–Velvetleaf (Abutilon theophrasti ) Interference Is Affected by Sublethal Doses of Postemergence Herbicides - UNL Digital Commons. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - MDPI. [Link]

  • Quantifying Dicamba Volatility under Field Conditions: Part II, Comparative Analysis of 23 ... - PubMed. [Link]

  • Impact of volatility reduction agents on dicamba and glyphosate spray solution pH, droplet dynamics, and weed control - PMC. [Link]

  • Protocol for measuring the auxin-induced changes of m6A modification - PMC. [Link]

  • (PDF) Interaction of dicamba, fluthiacet-methyl, and glyphosate for control of velvetleaf ( Abutilon theopharsti ) in dicamba/glyphosate-resistant soybean - ResearchGate. [Link]

  • Microarray Experiment - auxin-induced%20lateral%20root%20formation - TAIR. [Link]

  • common rooting hormones methods of auxin application. [Link]

  • (PDF) Application of the root elongation test as indicator to assess phytotoxicity of contaminated soils - ResearchGate. [Link]

  • Understanding Dicamba Volatility - Extension Richland County. [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - MDPI. [Link]

  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed. [Link]

  • Inheritance of dicamba-resistance in allotetraploid Chenopodium album - PubMed. [Link]

  • Описание: Interaction of dicamba, fluthiacet-methyl, and glyphosate for control of velvetleaf (Abutilon theophrasti) in dicamba/glyphosate–resistant soybean - Universidad Veracruzana. [Link]

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Purity Assessment of 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs), particularly those structurally related to phosphodiesterase-4 (PDE4) inhibitors, the intermediate 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid presents a specific analytical challenge. Its purity is critical for downstream yield and safety, yet early-phase development often lacks a "Gold Standard" Certified Reference Material (CRM).

This guide objectively compares Quantitative NMR (qNMR) against HPLC-UV and Potentiometric Titration . While HPLC is the industry workhorse for impurity profiling, this guide demonstrates why qNMR is the superior primary method for absolute purity assessment of this specific analyte, primarily due to its ability to bypass the need for a compound-specific reference standard.[1]

The Analyte & The Analytical Challenge

Target Analyte: this compound Structure Overview: A benzoic acid core substituted with a methoxy group at position 3 and a bulky 3,4-dichlorobenzyloxy ether at position 2.

The "Purity Paradox"

To determine the purity of a new batch of this intermediate using HPLC, you typically need a reference standard of known purity to establish a response factor. If you are synthesizing this molecule for the first time, such a standard does not exist.

  • HPLC-UV: Relies on relative response factors. If the extinction coefficient (

    
    ) of the impurities differs from the main peak (highly likely with chlorinated aromatic impurities), "Area %" will not equal "Weight %."
    
  • qNMR: Is a primary ratio method.[1][2] The signal intensity is directly proportional to the number of protons, independent of chemical structure or optical properties.

Comparative Analysis: qNMR vs. Alternatives

The following table summarizes the performance metrics based on laboratory trials for aromatic carboxylic acids.

FeatureqNMR (Recommended) HPLC-UV Potentiometric Titration
Primary Output Absolute Purity (Weight %)Relative Purity (Area %)Total Acid Content
Reference Standard Not Required (Uses generic IS)Required (Compound specific)Not Required
Selectivity High (Structural elucidation)High (Separates impurities)Low (Any acid interferes)
Precision (RSD) < 1.0% (Optimized)< 0.5%< 0.5%
Analysis Time ~20 mins (Prep + Run)~45-60 mins (Gradient)~15 mins
Sample Recovery Non-destructiveDestructiveDestructive
SI Traceability Direct (via Internal Standard)IndirectDirect
Verdict
  • Use HPLC-UV for: Detecting trace impurities (<0.1%) and degradation profiling.

  • Use qNMR for: Assigning the absolute purity value ("Assay") to the bulk material to create a Primary Reference Standard.

Technical Protocol: qNMR Assessment

This protocol is designed specifically for This compound . The selection of solvent and Internal Standard (IS) addresses the solubility of the dichlorobenzyl moiety and the acidity of the carboxylic group.

Reagents & Materials[3][4][5]
  • Solvent: DMSO-d6 (99.9% D). Reason: Prevents dimerization of carboxylic acids common in CDCl3; ensures solubility of the polar acid and lipophilic benzyl group.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM 350b).

    • Why Maleic Acid? It provides a sharp singlet at

      
       6.26 ppm, a "silent region" for our analyte (which resonates at 3.8 ppm, 5.1 ppm, and 7.0–8.0 ppm). It is also non-hygroscopic and stable in DMSO.
      
Sample Preparation (Gravimetric)

Precision weighing is the single largest source of error in qNMR.

  • Equilibrate the analytical balance (readability 0.01 mg or better).

  • Weigh approx. 20 mg of the Analyte (

    
    ) directly into a weighing boat. Record to 0.01 mg.
    
  • Weigh approx. 10 mg of Maleic Acid IS (

    
    ) into the same boat.
    
  • Transfer quantitatively to a vial and dissolve in 0.8 mL DMSO-d6 .

  • Transfer to a 5mm NMR tube.[3]

Acquisition Parameters (The "q" Conditions)

Standard 1H-NMR parameters are insufficient for quantification. You must ensure full relaxation of nuclei.

  • Pulse Angle: 90° (Maximize signal).

  • Spectral Width: 20 ppm (-2 to 18 ppm).

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds.
    • Causality: The

      
       (longitudinal relaxation time) of aromatic protons in DMSO is typically 3–5 seconds. For 99.9% recovery (
      
      
      
      ), a delay of roughly 25-30s is mandatory.
  • Number of Scans (NS): 16 or 32 (Sufficient for S/N > 150:1).

  • Temperature: 298 K (Controlled to prevent chemical shift drift).

Processing & Integration[1]
  • Phase Correction: Manual phasing is required. Auto-phasing often distorts baseline.

  • Baseline Correction: Apply a zero-order polynomial correction.

  • Integration Regions:

    • IS Signal: Maleic Acid singlet at 6.26 ppm (Integral = 2H).

    • Analyte Signal: The Benzylic -OCH2- singlet at ~5.15 ppm (Integral = 2H) OR the Methoxy -OCH3 singlet at ~3.85 ppm (Integral = 3H).

    • Validation: The ratio of the Benzylic to Methoxy integrals should be exactly 2:3. If not, an impurity overlaps one of them.

Data Visualization & Logic

Decision Logic: When to use qNMR?

PurityDecision Start New Batch of This compound CheckStd Is a Certified Reference Standard Available? Start->CheckStd HPLC Run HPLC-UV (Relative Purity) CheckStd->HPLC Yes qNMR Run qNMR (Absolute Purity) CheckStd->qNMR No (First Synthesis) ResultHPLC Impurity Profile (Area %) HPLC->ResultHPLC ResultqNMR Assay Value (Weight %) qNMR->ResultqNMR ResultqNMR->HPLC Assign Purity to Std

Caption: Decision workflow for selecting qNMR vs. HPLC based on reference standard availability.

The qNMR Calculation Workflow

qNMRWorkflow cluster_prep Sample Prep cluster_acq Acquisition cluster_calc Analysis Weigh Weigh Analyte (Mx) & IS (Mstd) Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Pulse 90° Pulse d1 > 5*T1 Dissolve->Pulse Acquire Acquire FID (NS=32) Pulse->Acquire Integrate Integrate Signals Ix (Analyte) vs Istd (IS) Acquire->Integrate Calc Calculate Purity % (Eq 1) Integrate->Calc

Caption: Step-by-step qNMR workflow ensuring strict gravimetric and acquisition control.

Calculation & Uncertainty

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integrated area (x = analyte, std = internal standard)[1]
    
  • 
    : Number of protons contributing to the signal (Analyte Benzylic=2, Maleic Acid=2)
    
  • 
    : Molar Mass (Analyte = 327.16  g/mol , Maleic Acid = 116.07  g/mol )
    
  • 
    : Gravimetric mass (mg)
    
  • 
    : Purity of the Internal Standard (e.g., 99.94%)
    

Self-Validation Step: Calculate purity using both the benzylic signal (5.15 ppm) and the methoxy signal (3.85 ppm). The results should match within <0.5%. If they diverge, verify if residual water (3.33 ppm) or synthesis precursors are overlapping.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR." BIPM qNMR Guidelines. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 77(6), 1473–1487. [Link]

  • NIST (National Institute of Standards and Technology). "Certificates of Analysis for Standard Reference Materials (SRM 350b Benzoic Acid)." [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. (General qNMR methodology).[4][5] [Link]

Sources

Safety Operating Guide

2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

This guide defines the critical disposal and handling protocols for 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid . As a halogenated aromatic acid, this compound presents specific environmental persistence risks and potential for hazardous byproduct formation (e.g., dioxins/furans) if incinerated improperly.

Immediate Action Required:

  • Segregate: Strictly separate from non-halogenated organic waste.

  • Label: Mark as "Solid Waste - Halogenated - Toxic."

  • Disposal Path: High-Temperature Incineration (HTI) with flue gas scrubbing.

Chemical Profile & Hazard Identification

Before disposal, the waste generator must validate the chemical identity to ensure compatibility with waste streams.

Parameter Technical Detail
Chemical Name This compound
Chemical Class Halogenated Benzoic Acid Derivative
Physical State Solid (Powder/Crystalline)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H411: Toxic to aquatic life with long-lasting effects (Predicted based on structure).
Critical Moiety Dichlorobenzyl group: Requires specific thermal destruction protocols to prevent formation of incomplete combustion byproducts (PICs).

Pre-Disposal Handling & Segregation Strategy

Improper segregation is the leading cause of laboratory safety incidents and increased disposal costs. This compound is acidic and halogenated .[1]

Segregation Logic (The "Why")
  • Halogen Separation: Mixing chlorinated compounds with non-halogenated solvents prevents the non-halogenated stream from being used as clean fuel blending, significantly increasing disposal costs.

  • Acid Compatibility: As a benzoic acid derivative, it poses a reaction risk (heat generation) if mixed directly with strong bases or oxidizers in a waste drum.

Step-by-Step Handling Protocol
  • Solid Waste Collection:

    • Do not dissolve the solid in solvent for disposal unless it is already in solution. Solid disposal is more cost-effective and safer.

    • Collect in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

    • Liner: Use a 6-mil polyethylene bag liner within the rigid container.

  • Liquid Waste (If in Solution):

    • If the compound is dissolved (e.g., HPLC waste), it must go into the Halogenated Solvent Waste carboy.

    • Do not mix with "Aqueous Acid Waste" unless the organic content is <1%.

  • Labeling:

    • Affix a hazardous waste label immediately upon the first addition of waste.

    • Constituents: List "this compound" explicitly. Do not use abbreviations.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Disposal Methodologies

The only acceptable ultimate disposal method for this compound is High-Temperature Incineration (HTI) at a permitted facility.

Primary Pathway: Commercial Incineration
  • Process: Rotary kiln incineration at temperatures >1000°C.

  • Mechanism: The high temperature is required to break the Carbon-Chlorine bonds.

  • Scrubbing: The facility must be equipped with wet scrubbers to neutralize the Hydrogen Chloride (HCl) gas generated during combustion.

Prohibited Methods (Strictly Forbidden)
  • Drain Disposal: NEVER. The dichlorobenzyl moiety is resistant to biodegradation in standard wastewater treatment plants (WWTP) and is toxic to aquatic bacteria.

  • Trash/Landfill: Prohibited due to potential leaching of halogenated organics into groundwater.

  • Evaporation: Do not evaporate solvents to precipitate the solid for disposal; this releases volatile organic compounds (VOCs).

Visual Workflow: Disposal Decision Tree

The following logic flow ensures the material ends up in the correct waste stream.

DisposalFlow Start Waste Generation: This compound StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid SolidContainer Collect in HDPE Jar Label: 'Solid Waste - Halogenated' Solid->SolidContainer SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck FinalDest Final Disposal: High-Temp Incineration w/ HCl Scrubbing SolidContainer->FinalDest HaloSolvent Yes (Halogenated) SolventCheck->HaloSolvent NonHaloSolvent No (e.g., Methanol, Water) SolventCheck->NonHaloSolvent HaloStream Stream A: Halogenated Solvent Waste (High BTU Incineration) HaloSolvent->HaloStream NonHaloStream Stream B: Segregate as Halogenated (Due to solute contamination) NonHaloSolvent->NonHaloStream HaloStream->FinalDest NonHaloStream->FinalDest DO NOT mix with clean fuels

Figure 1: Decision logic for segregating halogenated benzoic acid derivatives based on physical state and solvent matrix.

Regulatory Compliance & Waste Codes

While this specific compound may not have a unique "U" or "P" list code under US EPA RCRA regulations, it must be characterized based on its toxicity and halogen content.

Jurisdiction Classification Code Rationale
US EPA (RCRA) Not Listed (Generic) Likely classified as "Non-Regulated Hazardous Waste" unless it exhibits toxicity characteristic (D004-D043). However, best practice is to manage as Hazardous Waste .
EU (EWC) 07 05 13 *"Solid wastes containing hazardous substances" from the manufacture of pharmaceuticals.
DOT (Transport) UN 3077 Environmentally hazardous substance, solid, n.o.s. (if >5kg and aquatic toxicity is confirmed).

Self-Validation Protocol:

  • Test: If the waste stream pH is < 2, it must be coded D002 (Corrosive).

  • Verify: Check the "Halogenated" box on your facility's waste manifest. If this is missed, the incineration facility may reject the shipment or charge a "non-conforming waste" fee.

Emergency Spill Response

In the event of a powder spill outside of a containment hood:

  • PPE: Wear nitrile gloves, safety goggles, and a P95/N95 dust mask (to prevent inhalation of irritant dust).

  • Containment: Cover the spill with damp paper towels to prevent dust generation.

  • Neutralization: As a benzoic acid derivative, the area can be wiped down with a dilute sodium bicarbonate solution (5%) after the bulk solid is removed. This converts residues to the water-soluble sodium salt for easier cleaning.

  • Disposal: Place all cleanup materials (towels, gloves) into the Solid Halogenated Waste container.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 162401-62-9 (Structural Analog Analysis). PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Combustion: Incinerators and Cement Kilns. EPA.gov. Available at: [Link]

  • European Commission. Guidance on the classification of waste (EWC Codes). EC Environment.[2][3] Available at: [Link]

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid

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